molecular formula C16H20NOP B12512983 3-Amino-4-(diphenylphosphanyl)butan-2-ol

3-Amino-4-(diphenylphosphanyl)butan-2-ol

Cat. No.: B12512983
M. Wt: 273.31 g/mol
InChI Key: GXEMWSBOQSXRRG-UHFFFAOYSA-N
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Description

3-Amino-4-(diphenylphosphanyl)butan-2-ol is a chiral phosphine ligand known for its high yield and enantioselective results in chemical synthesis. This compound has a molecular formula of C16H20NOP and a molecular weight of 273.31 g/mol. It is widely used in asymmetric synthesis due to its chiral properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(diphenylphosphanyl)butan-2-ol typically involves the use of chiral resolution techniques and asymmetric synthesis. The compound can be synthesized through the reaction of appropriate chiral precursors under controlled conditions to ensure high enantioselectivity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to achieve high yield and purity. The process often includes steps such as purification and crystallization to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(diphenylphosphanyl)butan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino and phosphanyl groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-4-(diphenylphosphanyl)butan-2-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a chiral ligand in asymmetric synthesis to produce enantiomerically pure compounds.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its chiral properties.

    Medicine: Investigated for its potential use in drug development and as a catalyst in pharmaceutical synthesis.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3-Amino-4-(diphenylphosphanyl)butan-2-ol involves its interaction with molecular targets through its chiral centers. The compound can form complexes with various substrates, facilitating enantioselective reactions. The phosphanyl group plays a crucial role in stabilizing transition states and intermediates during these reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-(diphenylphosphino)-2-butanol
  • 3-Amino-4-(diphenylphosphino)-2-butanol hydrochloride

Uniqueness

Compared to similar compounds, 3-Amino-4-(diphenylphosphanyl)butan-2-ol is unique due to its high enantioselectivity and efficiency in asymmetric synthesis. Its chiral properties make it a valuable ligand in various chemical reactions, distinguishing it from other phosphine ligands.

Properties

IUPAC Name

3-amino-4-diphenylphosphanylbutan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20NOP/c1-13(18)16(17)12-19(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16,18H,12,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXEMWSBOQSXRRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CP(C1=CC=CC=C1)C2=CC=CC=C2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20NOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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